molecular formula C15H18N2O4S B3038900 2-((3,4-dimethoxyphenethyl)amino)-4-methylthiazole-5-carboxylic acid CAS No. 927983-29-7

2-((3,4-dimethoxyphenethyl)amino)-4-methylthiazole-5-carboxylic acid

Cat. No.: B3038900
CAS No.: 927983-29-7
M. Wt: 322.4 g/mol
InChI Key: IROUIXLUDVUIOP-UHFFFAOYSA-N
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Description

2-((3,4-Dimethoxyphenethyl)amino)-4-methylthiazole-5-carboxylic acid is a complex organic compound that belongs to the class of thiazole derivatives This compound is characterized by the presence of a thiazole ring, a carboxylic acid group, and a dimethoxyphenethylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3,4-dimethoxyphenethyl)amino)-4-methylthiazole-5-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 3,4-dimethoxyphenethylamine with a thiazole derivative under controlled conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated reactors and continuous flow systems. The use of high-performance liquid chromatography (HPLC) and other advanced purification techniques ensures the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-((3,4-Dimethoxyphenethyl)amino)-4-methylthiazole-5-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like halides in the presence of a base.

Major Products Formed

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of reduced amines and alcohols.

    Substitution: Formation of substituted thiazole derivatives.

Scientific Research Applications

2-((3,4-Dimethoxyphenethyl)amino)-4-methylthiazole-5-carboxylic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs targeting specific pathways.

    Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 2-((3,4-dimethoxyphenethyl)amino)-4-methylthiazole-5-carboxylic acid involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes and receptors, modulating their activity. For instance, it may inhibit the activity of enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets are still under investigation, but preliminary studies suggest its potential in modulating key biological processes .

Comparison with Similar Compounds

Similar Compounds

    3,4-Dimethoxyphenethylamine: A related compound with similar structural features but lacking the thiazole ring.

    Thiazole-5-carboxylic acid derivatives: Compounds with a thiazole ring and carboxylic acid group but different substituents on the thiazole ring.

Uniqueness

2-((3,4-Dimethoxyphenethyl)amino)-4-methylthiazole-5-carboxylic acid is unique due to the combination of its thiazole ring and dimethoxyphenethylamine moiety. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds.

Properties

IUPAC Name

2-[2-(3,4-dimethoxyphenyl)ethylamino]-4-methyl-1,3-thiazole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O4S/c1-9-13(14(18)19)22-15(17-9)16-7-6-10-4-5-11(20-2)12(8-10)21-3/h4-5,8H,6-7H2,1-3H3,(H,16,17)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IROUIXLUDVUIOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)NCCC2=CC(=C(C=C2)OC)OC)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101146094
Record name 2-[[2-(3,4-Dimethoxyphenyl)ethyl]amino]-4-methyl-5-thiazolecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101146094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

927983-29-7
Record name 2-[[2-(3,4-Dimethoxyphenyl)ethyl]amino]-4-methyl-5-thiazolecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=927983-29-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[[2-(3,4-Dimethoxyphenyl)ethyl]amino]-4-methyl-5-thiazolecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101146094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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